9-(4-Methoxyphenyl)-9H-xanthene-9-thiol
Overview
Description
The compound “9-(4-Methoxyphenyl)-9H-xanthene-9-thiol” is a complex organic molecule. It contains a xanthene backbone, which is a tricyclic system consisting of two benzene rings joined by a pyran ring . The molecule also has a methoxyphenyl group attached at the 9-position and a thiol group at the 9-position of the xanthene ring .
Molecular Structure Analysis
The molecular structure of “9-(4-Methoxyphenyl)-9H-xanthene-9-thiol” would likely be complex due to the presence of the xanthene backbone and the various substituents. The methoxyphenyl group would contribute to the electron-donating properties of the molecule, while the thiol group could potentially participate in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving “9-(4-Methoxyphenyl)-9H-xanthene-9-thiol” are not available, similar compounds have been studied for their reactivity. For instance, substituted imidazoles and indoles have been found to inhibit the catalytic activity of certain enzymes in a substrate-specific manner .Safety And Hazards
properties
IUPAC Name |
9-(4-methoxyphenyl)xanthene-9-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2S/c1-21-15-12-10-14(11-13-15)20(23)16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h2-13,23H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHCCASEJMFUKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00564450 | |
Record name | 9-(4-Methoxyphenyl)-9H-xanthene-9-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-Methoxyphenyl)-9H-xanthene-9-thiol | |
CAS RN |
132628-15-0 | |
Record name | 9-(4-Methoxyphenyl)-9H-xanthene-9-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00564450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.